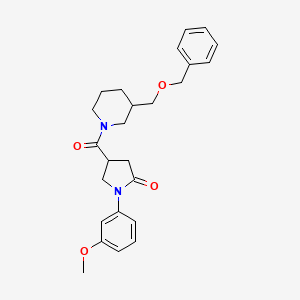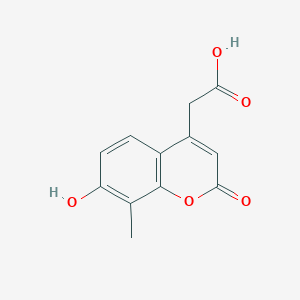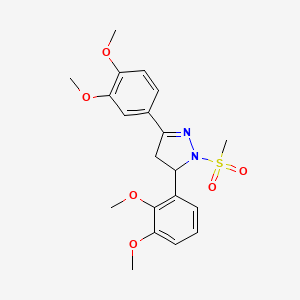![molecular formula C13H20FNO3S2 B2722752 2-[(2-Methylfuran-3-yl)methyl-(thiolan-3-ylmethyl)amino]ethanesulfonyl fluoride CAS No. 2411200-15-0](/img/structure/B2722752.png)
2-[(2-Methylfuran-3-yl)methyl-(thiolan-3-ylmethyl)amino]ethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan and thiolane rings would add a level of rigidity to the molecule, while the amino and sulfonyl fluoride groups could potentially participate in a variety of chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The furan ring is aromatic and can participate in electrophilic aromatic substitution reactions. The amino group can act as a nucleophile or base in many reactions. The sulfonyl fluoride group is typically reactive towards nucleophiles, including amines and alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of an aromatic ring could contribute to its stability, while the sulfonyl fluoride group could make it reactive. It’s likely to be a solid under normal conditions .
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(2-methylfuran-3-yl)methyl-(thiolan-3-ylmethyl)amino]ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3S2/c1-11-13(2-5-18-11)9-15(4-7-20(14,16)17)8-12-3-6-19-10-12/h2,5,12H,3-4,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCSDOJWBKMXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CN(CCS(=O)(=O)F)CC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2722669.png)

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2722674.png)


![3-allyl-5,6-dimethyl-2-((2-(2-methylindolin-1-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2722679.png)
![2-(methylthio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2722680.png)

![1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide](/img/structure/B2722682.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2722684.png)
![2-(4-bromophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2722687.png)

![N-benzyl-9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B2722691.png)

